molecular formula C10H14N2O4 B15112255 Dimethyl 1-isopropyl-1H-pyrazole-4,5-dicarboxylate

Dimethyl 1-isopropyl-1H-pyrazole-4,5-dicarboxylate

Cat. No.: B15112255
M. Wt: 226.23 g/mol
InChI Key: QHZGPFMKFVWBML-UHFFFAOYSA-N
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Description

Dimethyl 1-isopropyl-1H-pyrazole-4,5-dicarboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features a pyrazole ring substituted with dimethyl ester groups at the 4 and 5 positions and an isopropyl group at the 1 position. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-isopropyl-1H-pyrazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-isopropylhydrazine with dimethyl acetylenedicarboxylate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1-isopropyl-1H-pyrazole-4,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.

    Substitution: The ester groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 1-isopropyl-1H-pyrazole-4,5-dicarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 1-isopropyl-1H-pyrazole-4,5-dicarboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

  • Dimethyl 1-benzyl-1H-pyrazole-3,5-dicarboxylate
  • Dimethyl 1-phenyl-1H-pyrazole-3,5-dicarboxylate
  • Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

Comparison: Dimethyl 1-isopropyl-1H-pyrazole-4,5-dicarboxylate is unique due to the presence of the isopropyl group at the 1 position, which can influence its reactivity and biological activity. Compared to its analogs with different substituents at the 1 position, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and industrial chemistry.

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

dimethyl 2-propan-2-ylpyrazole-3,4-dicarboxylate

InChI

InChI=1S/C10H14N2O4/c1-6(2)12-8(10(14)16-4)7(5-11-12)9(13)15-3/h5-6H,1-4H3

InChI Key

QHZGPFMKFVWBML-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)C(=O)OC)C(=O)OC

Origin of Product

United States

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